molecular formula C6H9BrN2 B1344454 4-bromo-1-ethyl-5-methyl-1H-pyrazole CAS No. 1171667-09-6

4-bromo-1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B1344454
CAS No.: 1171667-09-6
M. Wt: 189.05 g/mol
InChI Key: WTWRJJVWOLSSTM-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its wide range of applications in medicinal chemistry, agrochemistry, and material science . The presence of bromine, ethyl, and methyl groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole with bromine under controlled conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using hydrazine derivatives and carbonyl compounds. The process may involve the use of catalysts to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are commonly used in these reactions .

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-5-methyl-1H-pyrazole

Comparison: 4-Bromo-1-ethyl-5-methyl-1H-pyrazole is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers a distinct balance of steric and electronic effects, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-bromo-1-ethyl-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWRJJVWOLSSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649224
Record name 4-Bromo-1-ethyl-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171667-09-6
Record name 4-Bromo-1-ethyl-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-5-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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